Zinc tartrate

Descripción general

Descripción

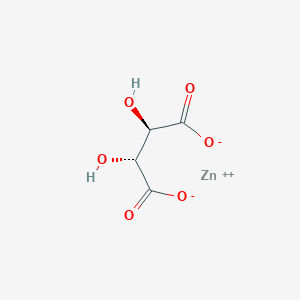

Zinc tartrate is an inorganic compound with the molecular formula C₄H₄O₆Zn. It is a zinc salt of tartaric acid, which is a naturally occurring organic acid found in many plants, particularly grapes. This compound is known for its coordination properties and is used in various applications due to its unique chemical characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zinc tartrate can be synthesized through a reaction between tartaric acid and zinc sulfate heptahydrate. The process involves first reacting tartaric acid with sodium hydroxide to form sodium tartrate. This sodium tartrate is then reacted with zinc sulfate heptahydrate to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using a solid-state reaction at low temperatures. This method involves the use of polyethylene glycol 400 as a structure-directing agent. The reaction is carried out under controlled conditions to ensure high selectivity and yield .

Análisis De Reacciones Químicas

(a) Direct Precipitation Method

Reaction between zinc sulfate heptahydrate and sodium tartrate under controlled conditions :

textZnSO₄·7H₂O + Na₂C₄H₄O₆ → ZnC₄H₄O₆↓ + Na₂SO₄ + 7H₂O

| Reactant Ratio (ZnSO₄:Na₂C₄H₄O₆) | Temperature (°C) | Reaction Time (min) | Zinc Content (%) |

|---|---|---|---|

| 1.5:1 | 100 | 70 | 26.2 |

| 2.0:1 | 110 | 60 | 27.58 |

| 2.5:1 | 120 | 50 | 28.05 |

Thermal Decomposition Behavior

Thermogravimetric analysis reveals three-stage decomposition :

-

Dehydration (30–150°C): Loss of coordinated water molecules

-

Organic Framework Breakdown (250–400°C): Exothermic decomposition of tartrate ligands

-

ZnO Formation (>500°C): Final residue as zinc oxide

| Stage | Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| 1 | 30–150 | 18.42 | Water elimination |

| 2 | 250–400 | 44.88 | Ligand decomposition |

| 3 | 400–588 | 63.30 | ZnO formation |

Reactivity in PVC Stabilization

This compound demonstrates dual functionality as a PVC stabilizer through:

(a) HCl Scavenging

textZnC₄H₄O₆ + 2HCl → ZnCl₂ + C₄H₆O₆

(b) Zn²⁺ Chelation

Tartaric acid byproduct chelates ZnCl₂ to prevent catalytic degradation :

textC₄H₆O₆ + ZnCl₂ → [Zn(C₄H₄O₆)Cl₂]²⁻ + 2H⁺

Performance Comparison in PVC :

| Stabilizer System | Initial Yellowness Index (10 min) | Thermal Stability Time (min)* |

|---|---|---|

| This compound (6.5 wt%) | 4.07 | >100 |

| Conventional Zinc Stearate | 4.96 | 58.46 |

| *Time until ΔYellowness >30 |

Crystal Growth Dynamics

Gel-mediated crystallization shows pH-dependent morphology :

textZn²⁺ + C₄H₄O₆²⁻ → ZnC₄H₄O₆↓ (in agar matrix)

Growth Conditions :

-

Optimal pH: 5.0–5.5

-

Temperature: 25–30°C

-

Crystal Habit: Tetragonal bipyramids

This comprehensive analysis demonstrates this compound's reactivity is governed by its unique coordination chemistry, with applications spanning materials science to polymer stabilization. The compound's bifunctional character (acid scavenger + metal chelator) makes it particularly valuable in industrial formulations.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ferroelectric Materials:

Zinc tartrate exhibits ferroelectric properties, making it suitable for use in ferroelectric materials. A specific this compound compound, with the molecular formula $$Zn(H2O)(C4H4O6)2/2]2(H2O)], possesses a C2 spacer structure and can be obtained as an oblique system white powder with a purity of not less than 99% . This material has an electric hysteresis 2Ec value of 24.3 kV/cm, a 2Pr value of 1.96 μC/cm², and a saturated polarization (Ps) value of 0.46 μC/cm² .

Bone Cell Metabolism:

Zinc's role in bone cell metabolism has been explored, with studies focusing on its effects on osteoclasts. While zinc treatment alone (10⁻¹² to 10⁻⁴ mol/L) does not affect bone resorption or the number of tartrate-resistant acid phosphatase (TRACP)-positive multinucleate cells in osteoclast cultures, it does influence osteoblast-mediated activity . In cocultures of osteoclasts and osteoblast-like cells, zinc at 10⁻⁴ mol/L decreased resorption pit formation by approximately 50% and increased TRACP-positive multinucleate cell number by about 40% .

Antimicrobial Activity:

Zinc-doped potassium hydrogen tartrate crystals have demonstrated antimicrobial activity against several bacteria .

| Bacteria | Mean zone of inhibition in mm |

|---|---|

| Klebsiella | 0.8 mm |

| Pseudomonas | 0.7 mm |

| E.coli | 0.6 mm |

| Staphylococcus | - |

| Proteus | - |

The results indicate that zinc-doped potassium tartrate crystals are toxic to Klebsiella, Pseudomonas, and E. coli bacteria .

Mecanismo De Acción

Zinc tartrate exerts its effects primarily through its role as a zinc ion donor. Zinc ions play crucial roles in various biological processes, including enzyme catalysis, protein synthesis, and cell division. This compound releases zinc ions, which then participate in these processes by acting as cofactors for enzymes and stabilizing protein structures .

Comparación Con Compuestos Similares

Similar Compounds

- Zinc citrate

- Zinc gluconate

- Zinc sulfate

- Zinc acetate

Comparison

Zinc tartrate is unique among zinc compounds due to its strong coordination properties and ability to form stable complexes with a variety of ligands. Unlike zinc sulfate and zinc acetate, which are primarily used for their solubility and bioavailability, this compound is valued for its structural properties and applications in material science and coordination chemistry .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique coordination properties and ability to form stable complexes make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

Zinc tartrate is a compound that has garnered attention for its biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the various biological activities associated with this compound, including its antimicrobial properties, effects on bone metabolism, and potential applications in drug delivery systems.

Chemical Structure and Properties

This compound is a coordination compound formed from zinc ions and tartaric acid. It exists in several forms, including hydrated and anhydrous phases, which can influence its biological activity. The coordination of zinc ions with tartarate ligands typically results in a three-dimensional polymeric structure, which is essential for its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, research demonstrated that zinc-doped potassium hydrogen tartrate exhibited significant antibacterial activity against pathogens such as Klebsiella, Pseudomonas, and E. coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Klebsiella | 0.8 |

| Pseudomonas | 0.7 |

| E. coli | 0.6 |

| Staphylococcus | No inhibition |

| Proteus | No inhibition |

The results indicate that this compound can effectively inhibit the growth of certain pathogenic bacteria, making it a candidate for further development in antimicrobial applications .

Effects on Bone Metabolism

Zinc plays a critical role in bone metabolism, influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). A study investigating the effects of zinc on isolated rat osteoclasts found that while low concentrations of zinc did not affect bone resorption, higher concentrations significantly decreased resorption pit formation by approximately 50% and increased the number of tartrate-resistant acid phosphatase-positive multinucleated cells by about 40% . This suggests that this compound may serve as a local regulator of bone cell activity.

Case Studies and Research Findings

- Hydrothermal Synthesis : A study reported the hydrothermal synthesis of microporous carbons using this compound as a template. This method not only demonstrates the versatility of this compound in material science but also highlights its potential for creating high-performance supercapacitor electrodes .

- Metal-Organic Frameworks (MOFs) : this compound has been utilized in the development of biocompatible metal-organic frameworks (MOFs). These structures exhibit unique properties that can be exploited for drug delivery systems, offering controlled release mechanisms due to their porous nature .

- Crystallinity Studies : Research examining the crystallinity of this compound complexes revealed that drying temperature and time significantly impact their structural integrity. Understanding these parameters is crucial for optimizing the biological efficacy of this compound formulations .

Propiedades

IUPAC Name |

zinc;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGNUPCISFMPEM-ZVGUSBNCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970469 | |

| Record name | Zinc 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-64-4 | |

| Record name | Zinc tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKY01JN8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.